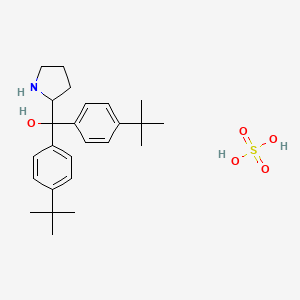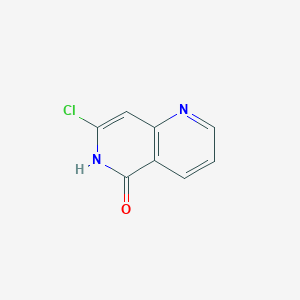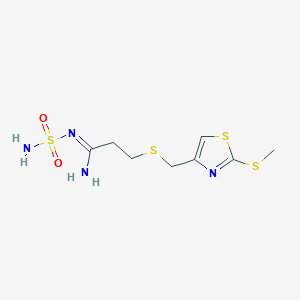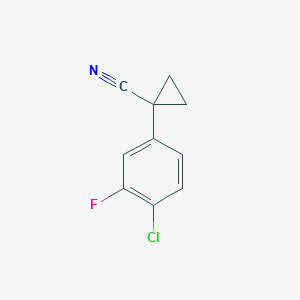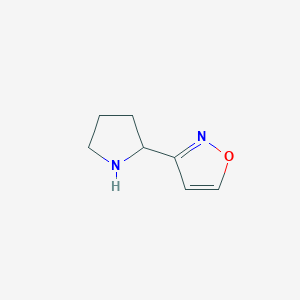
2-(5-Chloro-pyridin-2-ylimino)-3,3,3-trifluoro-propionic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Chloro-pyridin-2-ylimino)-3,3,3-trifluoro-propionic acid methyl ester is a chemical compound with a unique structure that includes a pyridine ring substituted with a chlorine atom and an imino group, as well as a trifluoromethyl group attached to a propionic acid ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-pyridin-2-ylimino)-3,3,3-trifluoro-propionic acid methyl ester typically involves the reaction of 5-chloro-2-aminopyridine with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate imine, which is then esterified with methanol to yield the final product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 2-4 hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
化学反应分析
Types of Reactions
2-(5-Chloro-pyridin-2-ylimino)-3,3,3-trifluoro-propionic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium, room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, low temperature.
Substitution: Amines, thiols; conditionspolar solvents, elevated temperature.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.
科学研究应用
2-(5-Chloro-pyridin-2-ylimino)-3,3,3-trifluoro-propionic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential as a drug candidate in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(5-Chloro-pyridin-2-ylimino)-3,3,3-trifluoro-propionic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and reducing disease progression.
相似化合物的比较
Similar Compounds
- 2-(5-Chloro-pyridin-2-ylimino)-methyl-phenol
- 2-(5-Chloro-pyridin-2-ylimino)-methyl-6-methoxy-phenol
Uniqueness
Compared to similar compounds, 2-(5-Chloro-pyridin-2-ylimino)-3,3,3-trifluoro-propionic acid methyl ester is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and bioavailability, making it a valuable candidate for various applications in medicinal chemistry and material science.
属性
分子式 |
C9H6ClF3N2O2 |
|---|---|
分子量 |
266.60 g/mol |
IUPAC 名称 |
methyl 2-(5-chloropyridin-2-yl)imino-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C9H6ClF3N2O2/c1-17-8(16)7(9(11,12)13)15-6-3-2-5(10)4-14-6/h2-4H,1H3 |
InChI 键 |
IIZAQNUXPWLTKE-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(=NC1=NC=C(C=C1)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


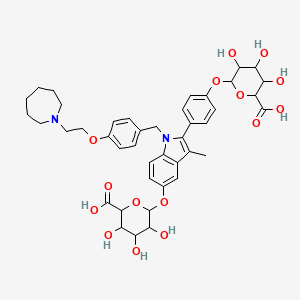
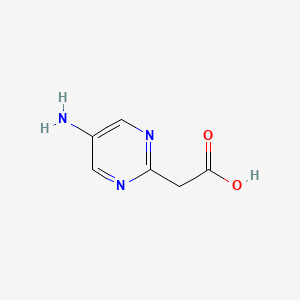
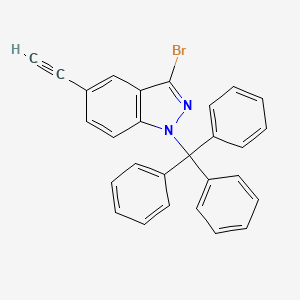

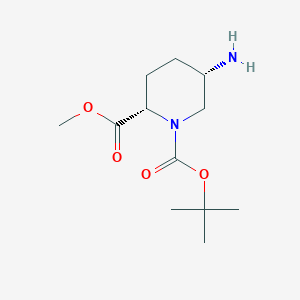
![(6R,7R)-7-[[2-[(6-chloro-7-hydroxy-2-oxochromene-3-carbonyl)amino]acetyl]amino]-3-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12283405.png)
![4-Piperidinepropanoic acid, 1-[2-(1,1-dimethylethoxy)-2-oxoethyl]-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaS)-](/img/structure/B12283407.png)
![Ethyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate](/img/structure/B12283423.png)
![8-[tert-butyl(dimethyl)silyl]oxy-4-[2-[1-[tert-butyl(dimethyl)silyl]oxycyclopropyl]ethynyl]-6-chloro-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one](/img/structure/B12283424.png)
